molecular formula C15H23N5O2 B3009428 7-isopropyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919018-10-3

7-isopropyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3009428
CAS RN: 919018-10-3
M. Wt: 305.382
InChI Key: ZBPXMZLYVCFJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopropyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as caffeine, is a widely consumed psychoactive substance found in coffee, tea, and other beverages. It is a central nervous system stimulant that has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

The compound has been investigated for its affinity towards serotonin (5-HT1A, 5-HT2A, and 5-HT7) receptors and its potential psychotropic activity. Studies involving derivatives of purine-2,6-dione, which share structural similarities with "7-isopropyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione," have demonstrated significant insights. For instance, certain derivatives displayed anxiolytic and antidepressant properties by acting as potent ligands for 5-HT receptors. This suggests the importance of chemical diversification of the purine-2,6-dione core for designing new psychotropic agents (Chłoń-Rzepa et al., 2013).

Structural and Reaction Properties

Research into the ionization and methylation reactions of purine-6,8-diones, including those with specific substitutions that may resemble the core structure of the compound , has provided insights into the physical properties and chemical reactivity of these compounds. These studies contribute to understanding the fundamental aspects that could influence the design and synthesis of new derivatives with enhanced pharmacological profiles (Rahat, Bergmann, & Tamir, 1974).

Synthesis and Antidepressant Properties

Further research efforts have focused on the synthesis of new derivatives of purine-2,6-dione, including modifications to enhance their pharmacological properties. For example, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic and anti-inflammatory effects in pharmacological evaluations, suggesting potential for the development of new therapeutic agents (Zygmunt et al., 2015).

properties

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-9(2)20-11-12(18(4)15(22)17-13(11)21)16-14(20)19-7-5-6-10(3)8-19/h9-10H,5-8H2,1-4H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPXMZLYVCFJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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